molecular formula C16H18Cl2N2O B2897985 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride CAS No. 1351643-61-2

2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride

Cat. No. B2897985
M. Wt: 325.23
InChI Key: PFPHOBRBKHXDSF-UHFFFAOYSA-N
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Description

2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride, also known as CL-218,872, is a selective serotonin 5-HT1D receptor agonist. It was first synthesized in 1995 by a team of chemists at Pfizer, and since then has been extensively studied for its potential therapeutic applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride' involves the reaction of 5-chloro-2-methyl-1H-indole-3-carboxaldehyde with furan-2-ylmethanamine, followed by reduction and hydrochloride salt formation.

Starting Materials
5-chloro-2-methyl-1H-indole-3-carboxaldehyde, furan-2-ylmethanamine, sodium borohydride, hydrochloric acid, ethanol

Reaction
Step 1: 5-chloro-2-methyl-1H-indole-3-carboxaldehyde is reacted with furan-2-ylmethanamine in ethanol to form 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine., Step 2: The resulting compound is reduced using sodium borohydride to form 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine., Step 3: The final step involves the formation of the hydrochloride salt of the compound by reacting it with hydrochloric acid.

Mechanism Of Action

2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride acts as a selective agonist for the 5-HT1D receptor, which is found in high concentrations in the brain and is thought to play a role in the pathophysiology of migraines. By activating this receptor, 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride is able to modulate the release of neurotransmitters such as serotonin and inhibit the transmission of pain signals in the brain.

Biochemical And Physiological Effects

In addition to its effects on migraines, 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride has been shown to have other biochemical and physiological effects. It has been found to inhibit platelet aggregation, which may have implications for the treatment of cardiovascular disease. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride is its high selectivity for the 5-HT1D receptor, which allows for more precise modulation of neurotransmitter release. However, its hydrophobic nature can make it difficult to work with in aqueous solutions, and its high cost may limit its use in some experiments.

Future Directions

There are several potential future directions for research on 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride. One area of interest is its potential use in the treatment of other neurological disorders, such as Parkinson's disease and epilepsy. It may also have applications in the field of drug addiction, as it has been shown to reduce cocaine-seeking behavior in animal models. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride and its potential therapeutic applications.

Scientific Research Applications

2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the treatment of migraine headaches. It has been shown to be effective in reducing the frequency and severity of migraines, and is currently under investigation as a potential migraine prophylactic.

properties

IUPAC Name

2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O.ClH/c1-11-14(6-7-18-10-13-3-2-8-20-13)15-9-12(17)4-5-16(15)19-11;/h2-5,8-9,18-19H,6-7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPHOBRBKHXDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNCC3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride

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